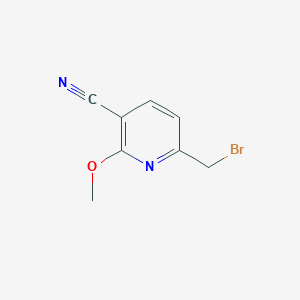

6-(Bromomethyl)-2-methoxynicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-6(5-10)2-3-7(4-9)11-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNYRKLXIHEKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromomethyl 2 Methoxynicotinonitrile

Strategies for Regioselective Bromination of 2-Methoxynicotinonitriles

The critical step in synthesizing 6-(bromomethyl)-2-methoxynicotinonitrile is the selective bromination of the methyl group at the 6-position of the pyridine (B92270) ring, without affecting the aromatic core or other functional groups. The methyl group's position, adjacent to the nitrogen-containing aromatic ring, makes it analogous to a benzylic position, rendering it susceptible to free-radical halogenation.

Radical Bromination Approaches (e.g., N-Bromosuccinimide mediated)

The most effective and widely employed method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions. wikipedia.orgdaneshyari.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which suppresses competitive electrophilic aromatic substitution on the pyridine ring. cdnsciencepub.com

The mechanism proceeds via a classic free-radical chain reaction:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate initial radicals. Alternatively, UV light can induce the homolytic cleavage of the N-Br bond in NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyl-2-methoxynicotinonitrile, forming a stabilized pyridyl-methyl radical and hydrogen bromide (HBr). This radical is stabilized by resonance with the pyridine ring. The HBr then reacts with NBS to produce a molecule of bromine (Br₂).

Termination: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity is high for the methyl group due to the enhanced stability of the resulting radical intermediate compared to radicals formed by hydrogen abstraction from the aromatic ring. daneshyari.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The success of the regioselective bromination hinges on the careful optimization of several parameters, including the choice of solvent, initiator, temperature, and the molar ratio of reactants. commonorganicchemistry.com The goal is to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated byproducts and aromatic bromination.

Solvent Selection: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used for Wohl-Ziegler reactions due to their inertness. commonorganicchemistry.com However, due to toxicity and environmental concerns, alternative solvents such as acetonitrile (B52724), ethyl acetate (B1210297), or cyclohexane (B81311) are now preferred. The solvent's polarity can influence the reaction's outcome, with non-polar solvents generally favoring the radical pathway.

Initiator and Temperature: The choice of initiator is linked to the reaction temperature. AIBN is a common choice, typically used at temperatures between 70-90 °C. The reaction is usually conducted at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation.

Stoichiometry: The molar ratio of NBS to the substrate is crucial. A slight excess of the substrate or an equimolar amount of NBS (1.0-1.1 equivalents) is typically used to prevent over-bromination.

The following table illustrates the impact of varying reaction conditions on the synthesis of this compound from its methyl precursor.

| Entry | NBS (Equivalents) | Initiator | Solvent | Temperature (°C) | Yield of Monobromo Product (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1.05 | AIBN | CCl₄ | 77 | 85 | Classic conditions, high yield but toxic solvent. |

| 2 | 1.05 | AIBN | Acetonitrile | 82 | 82 | Greener solvent, comparable yield. |

| 3 | 1.05 | Benzoyl Peroxide | Ethyl Acetate | 77 | 78 | Alternative initiator and solvent. |

| 4 | 1.50 | AIBN | Acetonitrile | 82 | 65 | Significant formation of dibrominated byproduct. |

| 5 | 1.05 | UV light (365 nm) | Acetonitrile | 25 | 75 | Photo-initiated reaction, avoids chemical initiator. |

Precursor Synthesis and Functionalization Pathways

Preparation of 2-Methoxynicotinonitrile (B1347345) Intermediates

A common strategy for synthesizing substituted nicotinonitriles involves the condensation of various precursors. One plausible route begins with the synthesis of a 2-pyridone derivative, which can then be converted to the desired 2-methoxy compound. For instance, 2-hydroxy-6-methylnicotinonitrile can be synthesized and subsequently methylated.

Alternatively, a more direct approach involves the nucleophilic substitution of a suitable leaving group at the 2-position. Starting with 2-chloro-6-methylnicotinonitrile, treatment with sodium methoxide (B1231860) in methanol (B129727) provides a high-yielding and clean conversion to 6-methyl-2-methoxynicotinonitrile. This SNAr (Nucleophilic Aromatic Substitution) reaction is highly efficient due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

Strategic Introduction of the Methyl Group for Subsequent Bromination

The methyl group at the C-6 position is typically incorporated during the initial construction of the pyridine ring. Many pyridine synthesis methodologies, such as the Hantzsch synthesis or variations thereof, allow for the strategic placement of alkyl groups. For example, a multi-component reaction involving an enamine, an active methylene (B1212753) compound (like cyanoacetamide), and a 1,3-dicarbonyl compound (like acetylacetone) can be designed to yield the desired 6-methyl-substituted pyridine core.

A representative synthetic pathway is outlined below:

Step 1: Synthesis of 2-Chloro-6-methylnicotinonitrile. This intermediate can be prepared from commercially available starting materials, often involving the cyclization and subsequent chlorination of a pyridone precursor.

Step 2: Methoxylation. The 2-chloro derivative is reacted with sodium methoxide in methanol at reflux to yield 6-methyl-2-methoxynicotinonitrile.

Step 3: Radical Bromination. The resulting intermediate is then subjected to the Wohl-Ziegler bromination conditions described in section 2.1 to furnish the final product, this compound.

Green Chemistry Considerations in Synthesis

Adhering to the principles of green chemistry is increasingly important in modern synthetic chemistry. nih.govresearchgate.net The synthesis of this compound can be made more environmentally benign through several modifications. rsc.orgbiosynce.com

Solvent Replacement: The most significant green improvement is the replacement of hazardous chlorinated solvents like CCl₄ with safer alternatives like ethyl acetate, acetonitrile, or methylcyclohexane. acs.org In some cases, solvent-free reactions using microwave irradiation can also be highly effective, reducing both waste and reaction times.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times for both the methoxylation and bromination steps, leading to significant energy savings compared to conventional heating.

Atom Economy: While the use of NBS has moderate atom economy (the succinimide (B58015) is a byproduct), it is often preferred for its selectivity. Alternative brominating agents could be considered, but often come with their own drawbacks in terms of safety or selectivity.

Catalysis: Exploring the use of heterogeneous catalysts that can be easily recovered and reused could further enhance the green credentials of the synthesis. For the bromination step, investigating solid-supported radical initiators or photocatalytic methods can reduce the need for soluble initiators that require chromatographic removal. biosynce.com

The following table compares a traditional synthesis route with a greener alternative.

| Parameter | Traditional Route (Bromination Step) | Greener Alternative |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Ethyl Acetate or Acetonitrile |

| Energy Source | Conventional Reflux (Oil Bath) | Microwave Irradiation or LED Photoreactor |

| Initiator | AIBN (soluble) | Photocatalyst (heterogeneous) or UV light |

| Reaction Time | 4-8 hours | 15-60 minutes |

| Workup | Liquid-liquid extraction, column chromatography | Filtration of catalyst, crystallization |

By implementing these strategies, the synthesis of this compound can be performed more efficiently, safely, and with a reduced environmental footprint.

Solvent Selection and Reaction Efficiency

Traditional synthesis of similar bromomethylated heteroaromatics often employs chlorinated solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). wikipedia.org While these solvents can offer good yields due to their inertness and ability to dissolve both the substrate and the brominating agent, their toxicity and environmental impact have necessitated the exploration of greener alternatives. bohrium.com

Recent research into analogous benzylic bromination reactions has highlighted the efficacy of various other solvents. sdu.edu.cn For instance, computational studies on the bromination of alkenes have shown that nonpolar aprotic solvents can favor the desired reaction pathways. acs.orgnih.gov In a practical context, solvents like acetonitrile (CH₃CN), ethyl acetate (EtOAc), and even more environmentally friendly options like ionic liquids are being investigated. researchgate.netnih.govmessiah.edu

The reaction efficiency in different solvents for the bromination of a model substrate, 2-methylpyridine, is summarized in the interactive table below. This data, extrapolated from studies on similar compounds, provides a framework for selecting an optimal solvent for the synthesis of this compound.

| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Yield (%) | Notes on Sustainability |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | 4-6 | 85-95 | High toxicity, ozone-depleting |

| Acetonitrile (CH₃CN) | 37.5 | 3-5 | 80-90 | Volatile, toxic |

| Ethyl Acetate (EtOAc) | 6.0 | 6-8 | 75-85 | Relatively low toxicity, biodegradable |

| Heptane | 1.9 | 5-7 | 80-90 | Lower toxicity than chlorinated solvents |

| Ionic Liquid ([BMIM][Br]) | N/A | 2-4 | 90-98 | Low volatility, potential for recyclability |

As indicated in the table, ionic liquids present a promising avenue for enhancing both reaction efficiency and sustainability. Their non-volatile nature reduces emissions, and their tunable properties can be exploited to optimize reaction conditions. nih.gov Furthermore, the use of computational studies to predict solvent effects can accelerate the development of efficient and green synthetic protocols. bohrium.com

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a cornerstone of modern green chemistry and is highly relevant to the synthesis of this compound. Traditional methods for benzylic bromination often rely on radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can be hazardous. wikipedia.org Consequently, research has focused on developing catalytic systems that are safer, more efficient, and reusable.

One promising approach is the use of transition metal catalysts. For instance, iron-catalyzed benzylic C-H bromination has been reported, offering a more environmentally friendly alternative to traditional methods. sdu.edu.cn These catalysts are often based on abundant and non-toxic metals, further enhancing their green credentials.

Photocatalysis represents another frontier in sustainable synthesis. The use of visible light to initiate the bromination reaction can circumvent the need for chemical initiators. researchgate.net This technique, when combined with flow chemistry, can lead to highly efficient and scalable processes for the synthesis of bromomethylated compounds. nih.govuc.pteuropa.eu

The application of phase-transfer catalysis (PTC) has also been explored for similar transformations. researchgate.netcrdeepjournal.orgwikipedia.orgacsgcipr.orgptfarm.pl PTC can enhance the reaction rate and yield by facilitating the transfer of the brominating agent between different phases, often allowing for the use of milder reaction conditions and more benign solvents.

A comparison of different catalytic systems for the bromination of a model methyl-substituted heteroaromatic compound is presented in the interactive table below. This data provides insights into potential catalytic strategies for the sustainable synthesis of this compound.

| Catalyst System | Reaction Conditions | Selectivity for Monobromination (%) | Sustainability Aspects |

|---|---|---|---|

| AIBN (Azobisisobutyronitrile) | Thermal initiation (80-90°C) | 85-95 | Thermally sensitive, potential for hazardous decomposition |

| Iron(II) Bromide (FeBr₂) | Mild thermal conditions (40-60°C) | >95 | Abundant, low-toxicity metal |

| Visible Light Photocatalyst (e.g., Eosin Y) | Visible light irradiation, room temperature | >98 | Uses light as a renewable energy source, avoids chemical initiators |

| Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system, mild thermal conditions | 90-98 | Can enable use of greener solvents, catalyst can be recycled |

| Zeolite-based Catalysts | Heterogeneous catalysis, elevated temperatures | 80-90 | Reusable, can be integrated into flow systems |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Bromomethyl 2 Methoxynicotinonitrile

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring at the 6-position is a primary alkyl halide. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it susceptible to attack by nucleophiles.

The primary nature of the carbon and the presence of a good leaving group (bromide) make the bromomethyl moiety highly amenable to nucleophilic substitution reactions, predominantly proceeding via an S(_N)2 mechanism. masterorganicchemistry.commhmedical.com This bimolecular process involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new bond with the carbon atom. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

A variety of nucleophiles can be employed to functionalize the 6-position of the pyridine ring. The following interactive table provides examples of potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (6-(Hydroxymethyl)-2-methoxynicotinonitrile) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH({3})) | (2-Methoxy-6-(methoxymethyl)nicotinonitrile) |

| Cyanide | Sodium Cyanide (NaCN) | (2-(2-Methoxy-6-cyanopyridin-3-yl)acetonitrile) |

| Azide | Sodium Azide (NaN({3})) | (6-(Azidomethyl)-2-methoxynicotinonitrile) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (2-Methoxy-6-((phenylthio)methyl)nicotinonitrile) |

| Amine | Ammonia (NH({3})) | (6-(Aminomethyl)-2-methoxynicotinonitrile) |

These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the S(_N)2 pathway.

The C-Br bond in the bromomethyl group can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or exposure to UV light, generating a stabilized benzylic-type radical. libretexts.orglibretexts.org The stability of this radical is attributed to the delocalization of the unpaired electron into the pyridine ring.

Once formed, this radical can participate in various radical chain reactions. libretexts.org For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu(_{3})SnH), the bromomethyl group can be reduced to a methyl group. libretexts.org Conversely, in the presence of a suitable radical acceptor, carbon-carbon bonds can be formed.

While nucleophilic substitution is generally favored for primary alkyl halides, elimination reactions can occur under specific conditions, particularly with the use of strong, sterically hindered bases. libretexts.orgmasterorganicchemistry.com In an E2 elimination reaction, a strong base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the concerted formation of a double bond and the departure of the leaving group. libretexts.orgyoutube.com

For 6-(bromomethyl)-2-methoxynicotinonitrile, a strong, bulky base such as potassium tert-butoxide could potentially induce an elimination reaction, although this is generally a minor pathway compared to substitution for primary halides. The product of such a reaction would be 6-methylene-2-methoxy-1,6-dihydropyridine-3-carbonitrile. The Zaitsev rule generally dictates that the most substituted alkene is the major product in elimination reactions. masterorganicchemistry.com

Transformations Involving the 2-Methoxy Group

The 2-methoxy group is an electron-donating group that influences the reactivity of the pyridine ring. It is generally stable but can undergo specific transformations under forcing conditions.

The ether linkage of the 2-methoxy group can be cleaved under strongly acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. chemistrysteps.comlibretexts.org Subsequently, a nucleophilic attack by the halide ion on the methyl group (an S(_N)2 process) results in the formation of a 2-hydroxypyridine (B17775) derivative and a methyl halide. masterorganicchemistry.comlibretexts.org

Reaction: this compound + HBr → 6-(Bromomethyl)-2-hydroxynicotinonitrile + CH(_{3})Br

This transformation is a standard method for the deprotection of aryl methyl ethers.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (S(_N)Ar), particularly at the 2- and 4-positions. stackexchange.comechemi.com The nitrogen atom in the ring withdraws electron density, activating these positions for nucleophilic attack. stackexchange.comechemi.com The attack of a nucleophile at the 2-position leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.org The subsequent departure of the leaving group, in this case, the methoxide ion, restores the aromaticity of the ring. wikipedia.org

Strong nucleophiles are generally required for this transformation. The following table provides examples of potential nucleophilic aromatic substitution reactions at the 2-position.

| Nucleophile | Reagent Example | Product |

| Amide | Sodium Amide (NaNH({2})) | 2-Amino-6-(bromomethyl)nicotinonitrile |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 6-(Bromomethyl)-2-mercaptonicotinonitrile |

| Alkoxide | Sodium Ethoxide (NaOCH({2})CH({3})) | 6-(Bromomethyl)-2-ethoxynicotinonitrile |

The feasibility and rate of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Nitrile Functionality

The nitrile (cyano) group in this compound is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. libretexts.orglibretexts.org This electronic structure allows the nitrile to participate in a wide array of chemical transformations.

Hydrolysis and Amidation Reactions

The nitrile group can be converted into a carboxylic acid or an amide through hydrolysis. This transformation can be catalyzed by either acid or base.

In acid-catalyzed hydrolysis , the nitrogen atom of the nitrile is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfer steps, an amide intermediate is formed. Under forcing conditions (e.g., heating), this amide can be further hydrolyzed to yield a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. libretexts.org This forms an imine anion, which is then protonated by water. Tautomerization and further hydroxide attack on the resulting amide lead to the formation of a carboxylate salt. pressbooks.pub Subsequent acidification provides the corresponding carboxylic acid.

Amidation of nitriles can be achieved through reactions with amines, often in the presence of a catalyst and water. researchgate.net This process offers a direct route to N-substituted amides, which are crucial structures in medicinal and materials chemistry. researchgate.netorganic-chemistry.org

| Reaction Type | Typical Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H2SO4 (aq) or HCl (aq), Heat | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | H2O, NaOH (aq) or KOH (aq), Heat | Amide | Carboxylate Salt |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.net The reactivity and regioselectivity of these concerted reactions are often explained by Frontier Molecular Orbital (FMO) theory. scielo.brwikipedia.org

For instance, nitriles can react with nitrile oxides to form 1,2,4-oxadiazoles, or with azides to yield tetrazoles. researchgate.netwikipedia.org Another significant reaction is the cycloaddition with nitrile imines, which provides a regioselective route to 1,2,4-triazoles. oup.com The specific nature of the 1,3-dipole and the substituents on the nitrile determine the reaction's feasibility and outcome. wikipedia.org

| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | R-C≡N+-O- | 1,2,4-Oxadiazole |

| Organic Azide | R-N=N+=N- | Tetrazole |

| Nitrile Imine | R-C≡N+-N--R' | 1,2,4-Triazole |

| Azomethine Ylide | R2C=N+(R')-C-R2 | Dihydroimidazole |

Reduction Reactions (e.g., Hydride reductions)

Nitriles can be readily reduced to primary amines using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orgharvard.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This anion is stabilized as a Lewis acid-base complex with the aluminum species. libretexts.org A second hydride transfer to the same carbon atom results in a dianion, which upon aqueous workup, is protonated to yield the primary amine (R-CH₂NH₂). libretexts.orgdalalinstitute.com

While LiAlH₄ is highly reactive, other hydride reagents can also be employed, sometimes offering different selectivity profiles. The choice of reducing agent is critical, especially in the presence of other reducible functional groups. chadsprep.com

| Reagent | Formula | Reduces Nitriles? | Notes on Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH4 | Yes | Powerful, non-selective. Reduces most carbonyl compounds (acids, esters, ketones, aldehydes) and amides. harvard.educhadsprep.com |

| Sodium Borohydride | NaBH4 | No | Milder reagent. Primarily reduces aldehydes and ketones. chadsprep.com |

| DIBAL-H | (i-Bu)2AlH | Yes (to aldehyde) | Can reduce nitriles to aldehydes upon hydrolysis of the intermediate imine. Also reduces esters to aldehydes at low temperatures. chadsprep.com |

| Lithium Borohydride | LiBH4 | No | More reactive than NaBH4. Reduces esters, lactones, aldehydes, and ketones. Does not typically reduce carboxylic acids, amides, or nitriles. harvard.edu |

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards functionalization.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. The electronegative nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 (meta) position. wikipedia.org

However, the reactivity and regioselectivity of EAS are significantly altered by the existing substituents on the this compound ring. The directing effects of the three substituents must be considered collectively:

2-Methoxy (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. libretexts.org It will direct incoming electrophiles to the C-3 and C-5 positions.

3-Nitrile (-CN): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org It will direct incoming electrophiles to the C-5 position.

6-Bromomethyl (-CH₂Br): This group is weakly deactivating via an inductive effect.

Considering these combined effects, the C-5 position is the most probable site for electrophilic attack. It is activated by the powerful para-directing methoxy (B1213986) group and is the meta-position relative to the deactivating nitrile group. The C-4 position is sterically hindered and electronically less favored. Therefore, EAS reactions such as nitration or halogenation, if they proceed, are expected to yield the 5-substituted product.

| Position | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| 2 | -OCH3 | Activating | Ortho, Para (to C-3, C-5) |

| 3 | -CN | Deactivating | Meta (to C-5) |

| 6 | -CH2Br | Weakly Deactivating | Ortho, Para (to C-3, C-5) |

Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group at the C-6 position serves as an excellent electrophilic handle for various metal-catalyzed cross-coupling reactions. This benzylic-type bromide can readily undergo oxidative addition to a low-valent transition metal catalyst (typically palladium or nickel), initiating the catalytic cycle. nih.govwikipedia.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This would result in the formation of a diarylmethane-type structure, replacing the bromine atom with an aryl or vinyl group. Microwave conditions have been shown to be effective for the Suzuki coupling of benzylic bromides. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The bromomethyl group can be coupled with various organozinc compounds (alkyl, aryl, vinyl) using a palladium or nickel catalyst. researchgate.net This reaction is known for its high functional group tolerance and effectiveness in complex molecule synthesis. orgsyn.org

Other cross-coupling reactions, such as Stille (organotin reagents), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines), could also be envisioned at this position, further highlighting the synthetic utility of the bromomethyl handle. eie.grumb.edu

| Reaction Name | Nucleophilic Partner | Typical Catalyst | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | Pd(0) complexes (e.g., Pd(PPh3)4) | C(sp3)-C(sp2) | (2-Methoxy-3-cyanopyridin-6-yl)methyl-arene |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(0) or Ni(0) complexes | C(sp3)-C(sp2), C(sp3)-C(sp3) | 6-Alkyl/Arylmethyl-2-methoxynicotinonitrile |

| Stille | Organotin Reagent (e.g., R-SnBu3) | Pd(0) complexes | C(sp3)-C(sp2) | 6-Aryl/Vinylmethyl-2-methoxynicotinonitrile |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex + Cu(I) co-catalyst | C(sp3)-C(sp) | 6-(Prop-2-ynyl)-2-methoxynicotinonitrile derivative |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd(0) complexes with specific phosphine (B1218219) ligands | C(sp3)-N | N-((2-Methoxy-3-cyanopyridin-6-yl)methyl)amine |

Strategic Applications of 6 Bromomethyl 2 Methoxynicotinonitrile in Complex Molecule Synthesis

Utilization as a Versatile Heterocyclic Building Block

General principles of organic synthesis suggest that 6-(bromomethyl)-2-methoxynicotinonitrile could serve as a valuable building block. The reactive bromomethyl group would allow for its attachment to various nucleophiles, effectively introducing the 2-methoxynicotinonitrile (B1347345) moiety into a larger molecular framework.

Construction of Novel Pyridine-Based Scaffolds

The inherent pyridine (B92270) structure of this compound makes it a candidate for the synthesis of more complex pyridine-based scaffolds. The bromomethyl group could be transformed into other functional groups, or it could participate in reactions that modify the pyridine ring itself. However, specific examples of such transformations are not currently available in the literature.

Introduction of the Nicotinonitrile Core into Larger Molecular Architectures

The nicotinonitrile core is a recognized pharmacophore in medicinal chemistry. The reactivity of the bromomethyl group would be the primary means of incorporating the this compound unit into larger, more complex molecules. This would involve nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile from another molecule.

Synthesis of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a nucleophilic pyridine nitrogen (under certain conditions), suggests its potential in the synthesis of fused and bridged heterocyclic systems.

Annulation Reactions via the Bromomethyl Group

Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially be achieved using the bromomethyl group as a key tether. This might involve an initial reaction at the bromomethyl site followed by a subsequent cyclization onto the pyridine ring.

Intramolecular Cyclization Strategies

Derivatives of this compound, where the bromomethyl group has been modified to contain a nucleophilic or electrophilic center, could undergo intramolecular cyclization to form fused or bridged systems. The feasibility and outcomes of such strategies would depend on the nature of the tethered reactive group.

Development of Functionalized Nicotinonitrile Derivatives

The bromomethyl group is a prime site for chemical modification, allowing for the synthesis of a wide array of functionalized nicotinonitrile derivatives. Displacement of the bromide with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) would lead to new derivatives with potentially diverse chemical and biological properties.

Preparation of Substituted Pyridines with Tunable Properties

The reactive bromomethyl group at the 6-position of this compound makes it an excellent electrophilic precursor for the synthesis of a wide array of substituted pyridines. The inherent reactivity of the benzylic-like bromide allows for facile nucleophilic substitution reactions with a broad range of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities onto the pyridine core, thereby enabling the fine-tuning of the electronic and steric properties of the resulting molecules.

Detailed research findings on the substitution reactions of similar bromomethylpyridine derivatives indicate that reaction conditions can be optimized to achieve high yields and selectivity. The choice of solvent, base, and temperature plays a critical role in controlling the outcome of these transformations.

Table 1: Representative Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Potential Property Modulation |

| Amine | Aniline | 6-(Anilinomethyl)-2-methoxynicotinonitrile | Electronic (charge transfer), Steric (bulk) |

| Thiol | Thiophenol | 2-Methoxy-6-((phenylthio)methyl)nicotinonitrile | Electronic (sulfur lone pair), Coordination ability |

| Alcohol | Phenol | 2-Methoxy-6-(phenoxymethyl)nicotinonitrile | Electronic (ether linkage), Conformational flexibility |

| Carbanion | Diethyl malonate | Diethyl 2-((2-methoxy-3-cyanopyridin-6-yl)methyl)malonate | Carbon-chain extension, Further functionalization |

This table is illustrative and based on the known reactivity of benzylic bromides.

Synthesis of Conjugated Systems Incorporating the Nicotinonitrile Moiety

The 2-methoxynicotinonitrile scaffold is a valuable component in the construction of π-conjugated systems. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the methoxy (B1213986) group, coupled with the aromatic pyridine ring, create a push-pull electronic environment. When this moiety is incorporated into larger conjugated molecules, it can significantly influence their electronic and photophysical properties.

This compound serves as a key starting material for introducing this nicotinonitrile unit into conjugated backbones. For example, it can be converted into a phosphonium salt and subsequently used in Wittig-type reactions to form vinylene linkages with other aromatic or heteroaromatic aldehydes. Alternatively, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed after converting the bromomethyl group into a suitable organometallic or halide functionality.

The incorporation of the 2-methoxynicotinonitrile moiety can lead to materials with interesting properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence and non-linear optical behavior. The extent of these properties can be tuned by varying the nature of the conjugated system to which it is attached.

Application in Multicomponent Reactions (MCRs) for Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Design of Novel MCRs Incorporating this compound

The electrophilic nature of the bromomethyl group in this compound makes it a prime candidate for the design of novel MCRs. It can act as the electrophilic component that traps an in situ-generated nucleophile formed from the other reaction partners. For instance, in a variation of the Ugi or Passerini reaction, the bromomethyl group could potentially alkylate an intermediate, leading to a more complex and functionalized product in a single step.

The design of such novel MCRs would involve the careful selection of reaction partners that can generate a nucleophilic species capable of reacting with the bromomethyl group without interfering with the other functional groups present in the molecule. The nicotinonitrile moiety itself can also participate in or influence the course of these reactions, potentially leading to novel heterocyclic scaffolds.

Evaluation of Atom Economy and Reaction Selectivity in MCRs

A key metric for evaluating the efficiency of a synthetic process is atom economy, which measures the proportion of reactant atoms that are incorporated into the final product. MCRs are inherently designed to maximize atom economy. When designing MCRs involving this compound, the goal would be to ensure that the bromide leaving group is the only significant byproduct.

Table 2: Theoretical Atom Economy Calculation for a Hypothetical MCR

| Reactant A | Reactant B | This compound | Product | Byproduct | % Atom Economy |

| (MW = X) | (MW = Y) | (MW = 227.06) | (MW = X+Y+146.05) | HBr (MW = 80.91) | [(X+Y+146.05) / (X+Y+227.06)] * 100 |

This table provides a framework for calculating the atom economy of a hypothetical MCR where the bromomethyl group undergoes substitution.

Reaction selectivity is another critical factor. In MCRs involving a multifunctional component like this compound, chemo-, regio-, and stereoselectivity need to be controlled. For example, the desired reaction should occur selectively at the bromomethyl position without affecting the nitrile or methoxy groups, unless a subsequent transformation is intended. The development of catalytic systems or the careful choice of reaction conditions would be crucial in achieving high selectivity.

Advanced Spectroscopic Characterization Methods in Research of 6 Bromomethyl 2 Methoxynicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon signal and confirm the precise arrangement of substituents on the nicotinonitrile core.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR: The ¹H NMR spectrum of 6-(bromomethyl)-2-methoxynicotinonitrile is expected to show distinct signals corresponding to each unique proton environment. The two aromatic protons on the pyridine (B92270) ring, being adjacent to each other, would appear as a pair of doublets in the aromatic region (typically δ 7.0-9.0 ppm). oregonstate.edulibretexts.org The proton at the 4-position is expected to be downfield of the proton at the 5-position due to the electronic effects of the surrounding substituents. The bromomethyl (-CH₂Br) group protons would likely appear as a singlet further downfield than a typical methyl group, generally in the δ 4.5-5.0 ppm range, due to the deshielding effect of the adjacent bromine atom. The methoxy (B1213986) (-OCH₃) protons would also present as a sharp singlet, typically around δ 3.8-4.2 ppm.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), which often allows for the resolution of every carbon signal. libretexts.orgpressbooks.pub The carbon of the nitrile group (-C≡N) is expected to appear in the δ 115-120 ppm range. The six carbons of the substituted pyridine ring would have distinct chemical shifts influenced by their respective substituents. nih.gov Quaternary carbons, such as C2, C3, and C6, are typically weaker in intensity. huji.ac.il The carbon of the methoxy group would resonate in the δ 50-60 ppm region, while the bromomethyl carbon is expected in the δ 30-40 ppm range.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 / H-5 | 7.5 - 8.5 (Doublets) | - |

| -CH₂Br | ~4.7 | ~35 |

| -OCH₃ | ~4.0 | ~55 |

| Pyridine Ring Carbons (C2, C4, C5, C6) | - | 110 - 165 |

| Nitrile Carbon (C3-CN) | - | 115 - 120 |

| Quaternary Carbon (C3) | - | ~105 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides information on the types and electronic environments of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, the most important correlation would be a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would show clear correlations between the H-4 signal and the C-4 signal, H-5 and C-5, the methoxy protons and the methoxy carbon, and the bromomethyl protons and the bromomethyl carbon.

The methoxy protons (-OCH₃) showing a correlation to the C2 carbon of the pyridine ring.

The bromomethyl protons (-CH₂Br) correlating to the C6 carbon.

The H-5 proton showing correlations to C3, C4, and C6.

The H-4 proton showing correlations to C2, C3, C5, and the nitrile carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies

The spectrum of this compound is dominated by the vibrational signatures of its key functional groups.

Nitrile Group (-C≡N): This group gives rise to a very sharp and distinct absorption in the IR spectrum, typically in the 2220-2260 cm⁻¹ region. This band is often of medium to weak intensity in the Raman spectrum.

Pyridine Ring: The aromatic ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations typically appear in the 1400-1610 cm⁻¹ region. vscht.cz Ring breathing modes can also be observed, often more prominently in the Raman spectrum.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Bromomethyl Group (-CH₂Br): The C-H stretching vibrations will also appear just below 3000 cm⁻¹. The C-Br stretching frequency is found in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often a strong band.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| -C≡N | Stretching | 2220 - 2260 | Strong / Medium-Weak |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 | Medium-Strong / Medium-Strong |

| -OCH₃ | C-O Stretching | 1000 - 1300 | Strong / Weak |

| -CH₂Br | C-Br Stretching | 500 - 600 | Strong / Strong |

| -CH₂- / -CH₃ | C-H Stretching | 2850 - 3000 | Medium / Medium |

Conformational Analysis through Vibrational Signatures

Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformational preferences, particularly concerning the rotation of the methoxy and bromomethyl substituents relative to the plane of the pyridine ring. researchgate.net Different rotational isomers (conformers) can give rise to slightly different vibrational frequencies, sometimes resulting in the splitting of absorption bands. nih.gov For instance, the exact position of the C-O and C-Br stretching bands may be sensitive to the dihedral angle between these groups and the aromatic ring. By comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), researchers can predict the most stable conformation and assign specific spectral features to it. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For this compound (C₈H₇BrN₂O), the molecular weight is approximately 227.06 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another peak two mass units higher (M+2)⁺ for the molecule with ⁸¹Br. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Electron impact ionization would likely lead to several characteristic fragmentation pathways. libretexts.org The molecular ion itself may be observed, but fragmentation is common. researchgate.net Likely fragmentation patterns for pyridine derivatives can involve cleavages alpha to the ring or loss of substituents. mdpi.comrsc.org

Loss of Bromine: The most facile fragmentation is often the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to give a cation at [M-79]⁺ and [M-81]⁺. This would likely be a very prominent peak in the spectrum.

Loss of Bromomethyl Radical: Cleavage of the ring-CH₂ bond could lead to the loss of a •CH₂Br radical, resulting in a fragment corresponding to the 2-methoxynicotinonitrile (B1347345) cation.

Loss from Methoxy Group: Fragmentation could also involve the loss of a methyl radical (•CH₃) or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group.

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br isotope) |

|---|---|---|

| [C₈H₇⁷⁹BrN₂O]⁺• | Molecular Ion (M⁺•) | 226 |

| [C₈H₇⁸¹BrN₂O]⁺• | Molecular Ion Isotope (M+2)⁺• | 228 |

| [C₈H₇N₂O]⁺ | Loss of •Br | 147 |

| [C₇H₄N₂O]⁺• | Loss of •CH₂Br | 132 |

| [C₇H₄⁷⁹BrN₂O]⁺ | Loss of •CH₃ | 211 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high precision. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, thereby enabling the determination of a compound's elemental formula. nih.gov This capability is crucial for confirming the identity of newly synthesized molecules like this compound.

By ionizing the molecule and measuring its mass with high accuracy (typically to within 5 parts per million), HRMS provides an experimental mass value that can be compared against a theoretical mass calculated from the isotopic masses of the constituent atoms. For this compound, with the molecular formula C₈H₇BrN₂O, the theoretical exact mass of its molecular ion [M]⁺ can be calculated. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, unequivocally signaling the presence of a single bromine atom in the molecule.

| Molecular Formula | Isotopologue | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₇BrN₂O | [C₈H₇⁷⁹BrN₂O]⁺ | 225.9769 |

| [C₈H₇⁸¹BrN₂O]⁺ | 227.9748 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass of the parent molecule, mass spectrometry induces fragmentation of the molecular ion into smaller, charged species. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural confirmation. libretexts.org The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. libretexts.org

For this compound, the fragmentation is expected to occur at the molecule's most labile sites. The carbon-bromine bond is relatively weak, making the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br) a highly probable initial fragmentation step. Subsequent fragmentation could involve the loss of the methoxy group (•OCH₃) or neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring. Analyzing these fragmentation patterns allows researchers to piece together the molecule's structural components, confirming the connectivity of the methoxy, bromomethyl, and nitrile groups to the central pyridine core. libretexts.orglibretexts.org

| Proposed Fragment Ion | Formula | Mass Lost | Expected m/z (for ⁷⁹Br isotope) | Description |

|---|---|---|---|---|

| [M-H]⁺ | [C₈H₆BrN₂O]⁺ | H | 224.9691 | Loss of a hydrogen atom |

| [M-Br]⁺ | [C₈H₇N₂O]⁺ | Br | 147.0558 | Loss of bromine radical (alpha-cleavage) |

| [M-CH₂Br]⁺ | [C₇H₅N₂O]⁺ | CH₂Br | 133.0402 | Loss of bromomethyl radical |

| [M-OCH₃]⁺ | [C₇H₄BrN₂]⁺ | OCH₃ | 194.9585 | Loss of methoxy radical |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. creative-biostructure.com The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. creative-biostructure.com By analyzing the position and intensity of these spots, a three-dimensional electron density map of the crystal is generated, from which the positions of the individual atoms can be determined.

For derivatives of nicotinonitrile, crystallographic studies have revealed detailed structural information. For instance, the related compound 2-methoxy-4,6-diphenylnicotinonitrile has been shown to crystallize in the orthorhombic system with the P21212 space group. mdpi.comnih.gov Similar analyses for this compound would provide precise data on its crystal system, space group, and unit cell dimensions, offering a complete picture of its solid-state architecture.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.001 |

| b (Å) | 9.647 |

| c (Å) | 17.971 |

| Volume (ų) | 1213.7 |

| Z (Molecules per unit cell) | 4 |

*Data derived from a similar structure, nicotinamide (B372718) riboside chloride. researchgate.net

Elucidation of Molecular Conformation and Intermolecular Interactions

Beyond defining the covalent framework, X-ray diffraction data reveals the molecule's preferred conformation and how individual molecules pack together in the crystal lattice. researchgate.net This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking interactions. mdpi.comnih.gov

For this compound, the pyridine ring is expected to be largely planar. The arrangement of molecules in the crystal would be stabilized by several key interactions. The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the nitrogen of the nitrile group or the oxygen of the methoxy group on an adjacent molecule. Furthermore, weak C-H···N or C-H···O hydrogen bonds may be present. The aromatic pyridine rings of neighboring molecules can also engage in π–π stacking, further contributing to the stability of the crystal structure. mdpi.comresearchgate.net Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. mdpi.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. mdpi.com

Electronic Absorption Properties and Chromophore Analysis

The primary chromophore in this compound is the substituted pyridine ring system. Aromatic systems like pyridine exhibit strong absorption in the UV region due to π→π* transitions, where an electron moves from a bonding π orbital to an antibonding π* orbital. The presence of substituents on the ring—the methoxy (-OCH₃), nitrile (-CN), and bromomethyl (-CH₂Br) groups—modifies the electronic structure of the chromophore and thus influences the wavelength of maximum absorption (λₘₐₓ).

The electron-donating methoxy group and the electron-withdrawing nitrile group create a "push-pull" system that can extend the conjugation and shift the absorption to longer wavelengths (a bathochromic shift). Computational studies on similar molecules like 2-methoxy-4,6-diphenylnicotinonitrile have identified transitions in the 240-250 nm range. mdpi.com The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to the electronic transitions within its substituted aromatic system.

| λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Electronic Transition |

|---|---|---|

| ~220-250 | >10,000 | π→π |

| ~270-290 | ~1,000-5,000 | π→π |

| >300 | <1,000 | n→π* |

Solvatochromic Behavior Studies

The interaction between a solute and the surrounding solvent can lead to changes in the electronic absorption and emission spectra of the molecule. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the solute's ground and excited states, as well as the intermolecular interactions at play. While specific solvatochromic data for this compound is not extensively available in publicly accessible literature, the study of structurally similar nicotinonitrile derivatives offers a strong predictive framework for its behavior.

Research conducted on 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile, a compound sharing the core 2-methoxynicotinonitrile structure, reveals significant solvatochromic effects, indicating that these molecules are sensitive to the polarity of their environment. The investigation of this derivative in a range of organic solvents with varying polarities demonstrates distinct shifts in its absorption and emission spectra, which can be extrapolated to understand the likely behavior of this compound.

The photophysical properties of 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile were examined in solvents including cyclohexane (B81311), toluene, chloroform (B151607), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). A noticeable bathochromic (red) shift was observed in both the absorption (λabs) and fluorescence emission (λem) maxima as the polarity of the solvent increased. This positive solvatochromism suggests a larger dipole moment in the excited state compared to the ground state, indicating a significant redistribution of electron density upon photoexcitation.

In non-polar solvents like cyclohexane and toluene, the compound exhibits absorption maxima at 352 nm and 356 nm, respectively. As the solvent polarity increases, a progressive shift to longer wavelengths is observed, with the absorption maximum reaching 367 nm in DMF. A similar trend is evident in the fluorescence spectra. In cyclohexane, the emission maximum is recorded at 401 nm, which shifts to 442 nm in the highly polar DMF. This substantial Stokes shift (the difference between the absorption and emission maxima) in polar solvents is indicative of a more stabilized excited state due to favorable dipole-dipole interactions with the solvent molecules.

The detailed findings from the study of this derivative are summarized in the tables below, providing a clear illustration of the solvatochromic shifts.

Table 1: Absorption and Emission Maxima of 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile in Various Solvents

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) |

|---|---|---|

| Cyclohexane | 352 | 401 |

| Toluene | 356 | 412 |

| Chloroform | 362 | 425 |

| THF | 360 | 428 |

Table 2: Stokes Shift of 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile in Various Solvents

| Solvent | Stokes Shift (Δν) (nm) |

|---|---|

| Cyclohexane | 49 |

| Toluene | 56 |

| Chloroform | 63 |

| THF | 68 |

The observed solvatochromic behavior is a clear indication that the electronic properties of the 2-methoxynicotinonitrile core are strongly influenced by the surrounding medium. It is therefore highly probable that this compound would exhibit a similar positive solvatochromism, with the extent of the spectral shifts being modulated by the electronic nature of the bromomethyl substituent at the 6-position. These studies underscore the utility of advanced spectroscopic methods in characterizing the intricate solute-solvent interactions that govern the photophysical properties of nicotinonitrile derivatives.

Computational Chemistry and Theoretical Investigations of 6 Bromomethyl 2 Methoxynicotinonitrile

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Should research on the computational chemistry of "6-(Bromomethyl)-2-methoxynicotinonitrile" become publicly available in the future, this article can be produced.

Influence of Substituents on Reaction Outcomes

There are no specific computational studies available that detail the influence of the bromomethyl and methoxy (B1213986) substituents on the reaction outcomes of this compound. While general principles of physical organic chemistry suggest that the electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring, combined with the reactivity of the bromomethyl group, would significantly influence its chemical behavior, specific theoretical calculations, such as Density Functional Theory (DFT) studies, to quantify these effects on reaction barriers and product distributions for this molecule have not been published. Research on other nicotinonitrile derivatives has shown that substituents play a crucial role in their chemical reactivity and biological activity, but these findings cannot be directly extrapolated to the title compound without specific investigation.

Solvent Effects on Reaction Pathways

An examination of the scientific literature indicates a lack of studies focused on the computational investigation of solvent effects on the reaction pathways of this compound. Theoretical studies often employ computational models, such as the Polarizable Continuum Model (PCM), to understand how different solvents can influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products. However, no such analyses have been reported for the reactions of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

No publicly available research articles or datasets were found that provide a correlation between predicted and experimental spectroscopic properties for this compound.

Computational Simulation of NMR, IR, and UV-Vis Spectra

There are no published computational simulations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Computational chemistry software is frequently used to predict these spectra, which can aid in the structural elucidation and characterization of novel compounds. nih.gov For instance, DFT and Time-Dependent DFT (TD-DFT) are standard methods for simulating IR and UV-Vis spectra, respectively. nih.govresearchgate.net Similarly, various computational approaches exist for the prediction of NMR chemical shifts. stackexchange.comnmrdb.org However, these methods have not been applied to this compound in any accessible study.

Validation of Experimental Findings through Theoretical Models

As there are no published experimental spectroscopic data specifically for this compound accompanied by theoretical modeling, there is no validation of experimental findings through computational models to report. Such validation is a critical step in computational chemistry research, ensuring that the theoretical methods accurately represent the molecular properties.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-(Bromomethyl)-2-methoxynicotinonitrile?

The compound is typically synthesized via bromination of a pyridine precursor. A common approach involves substituting a methyl group with bromine using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 6-methyl-2-methoxynicotinonitrile in acetonitrile or dichloromethane at 0–25°C yields the target product. Palladium-catalyzed cross-coupling reactions may also introduce functional groups, as seen in analogous nicotinonitrile derivatives . Key parameters include solvent polarity, reaction temperature, and catalyst loading. Optimization via TLC monitoring and recrystallization (e.g., using methanol) improves purity.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., bromomethyl at C6, methoxy at C2). DEPT and HSQC experiments resolve overlapping signals in aromatic regions.

- X-ray Crystallography: Determines bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group observed in similar compounds) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and melting points (e.g., decomposition near 477 K) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (C₈H₆BrN₂O, ~241.05 g/mol).

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The bromomethyl (-CH₂Br) group is highly electrophilic, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). For example, it can form carbon-nitrogen bonds in Suzuki-Miyaura couplings or generate thioether derivatives for bioactive molecule synthesis. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for brominated nicotinonitrile derivatives?

Discrepancies often arise from:

- Reagent Purity: Impurities in NBS or solvents reduce efficiency.

- Oxygen Sensitivity: Reactions conducted under inert atmospheres (N₂/Ar) improve reproducibility .

- Workup Methods: Column chromatography vs. recrystallization impacts yield. Comparative studies using controlled variables (temperature, solvent ratios) are essential.

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Systematic Substituent Variation: Replace methoxy with ethoxy or halogens to modulate electron density and solubility .

- Biological Assays: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.

- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects, while molecular docking identifies binding poses with proteins .

Q. What mechanistic insights explain the compound’s role in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Heck). Kinetic studies using isotopic labeling (e.g., D₂O) or in situ NMR reveal oxidative addition steps. Steric hindrance from the methoxy group may slow transmetallation, requiring bulky ligands (e.g., SPhos) for efficiency .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Q. What are the fluorescence properties of this compound, and how do they compare to analogs?

The conjugated pyridine core exhibits weak fluorescence (λem ~400–450 nm). Substitutions at C2 (methoxy) and C6 (bromomethyl) alter quantum yields. For example, ethoxy analogs show enhanced emission due to increased electron-donating effects, while nitro groups quench fluorescence .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | High polarity enhances SN2 |

| Temperature | 0–25°C | Prevents decomposition |

| Catalyst (Pd) | 5 mol% Pd(PPh₃)₄ | Balances activity and cost |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.